molecular formula C9H18ClNO2 B6182598 rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis CAS No. 2613300-22-2

rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis

Cat. No.: B6182598
CAS No.: 2613300-22-2
M. Wt: 207.7
InChI Key:
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Description

The compound rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis is a chiral molecule characterized by its unique octahydropyranopyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride typically involves multi-step organic synthesis. One common route starts with the formation of the pyrano[2,3-c]pyrrole core through cyclization reactions, followed by the introduction of the methoxymethyl group under controlled conditions. The final step often involves the conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound requires scalable and cost-effective methods. Optimization of reaction conditions, use of catalysts, and purification techniques are crucial for large-scale synthesis. Automation and continuous flow chemistry are also explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Transformation of functional groups involving oxygen donors.

  • Reduction: : Addition of hydrogen or removal of oxygen.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents include strong oxidizers for oxidation reactions, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles or electrophiles for substitution reactions. Conditions often involve specific pH, temperature control, and solvent choices.

Major Products Formed

The reactions produce a range of derivatives depending on the functional groups introduced or modified

Scientific Research Applications

rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride is widely used in:

  • Chemistry: : As a building block in organic synthesis, enabling the creation of complex molecules.

  • Biology: : As a tool to study biochemical pathways and enzyme interactions.

  • Medicine: : Potential therapeutic applications, including as a precursor for drug development.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets, often involving binding to enzymes or receptors. These interactions can modulate biochemical pathways, influencing cellular processes and responses. Detailed studies reveal pathways such as inhibition of specific enzymes or activation of receptor-mediated signaling.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other compounds in the pyranopyrrole family, rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride stands out due to its unique stereochemistry and functional group arrangement, which confer distinct reactivity and specificity.

List of Similar Compounds

  • Pyranopyrrole derivatives with different alkyl or aryl substitutions.

  • Compounds with variations in the octahydro backbone structure.

  • Analogues with different substituents on the pyrrole ring.

This compound's unique properties and potential for diverse applications make it a fascinating subject for ongoing research and development.

Properties

CAS No.

2613300-22-2

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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